trans-3-Methoxycyclohexanol

conformational analysis low-temperature NMR stereoelectronic effects

trans-3-Methoxycyclohexanol (trans-3-MCH) is a 1,3-trans-disubstituted cyclohexane carrying a methoxy (–OCH₃) and a hydroxyl (–OH) group at the 3-position. The compound exists as a defined diastereomer with a well-characterized equatorial–axial (ea) conformer population that distinguishes it from its cis diastereomer as well as from trans-3-halo and trans-3-methyl analogs.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
Cat. No. B8222243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Methoxycyclohexanol
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCOC1CCCC(C1)O
InChIInChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7-/m0/s1
InChIKeyANRGBAYCAUTVKN-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3-Methoxycyclohexanol (CAS 844820-96-8): A Stereochemically Defined trans-1,3-Disubstituted Chiral Cyclohexanol for Pharmaceutical, Agrochemical, and Conformational Research


trans-3-Methoxycyclohexanol (trans-3-MCH) is a 1,3-trans-disubstituted cyclohexane carrying a methoxy (–OCH₃) and a hydroxyl (–OH) group at the 3-position [1]. The compound exists as a defined diastereomer with a well-characterized equatorial–axial (ea) conformer population that distinguishes it from its cis diastereomer as well as from trans-3-halo and trans-3-methyl analogs [2][3]. Its stereochemistry and conformational profile have been quantitatively established through low-temperature ¹H and ¹³C NMR spectroscopy [2]. Commercially, trans-3-MCH (CAS 844820-96-8) is available at purities of 95 % to 98 % from multiple global suppliers .

Why Cis/Trans Isomerism and Substituent Effects Preclude Generic Substitution of trans-3-Methoxycyclohexanol


The 1,3-disubstituted cyclohexanol scaffold exhibits pronounced stereochemical heterogeneity that renders simple analog interchange unreliable. The cis isomer of 3-methoxycyclohexanol features a strong intramolecular hydrogen bond (IAHB, 18.4 kJ mol⁻¹) that drives dramatic solvent-dependent conformational shifts—from 33 % 1ee in cyclohexane to 97 % 1ee in DMSO [1]—whereas trans-3-MCH lacks this IAHB and maintains near-equimolar equilibria (41 %→49 % 1ae) across the same solvent range [1]. Furthermore, among trans-3-substituted cyclohexanols, the methoxy derivative displays a markedly higher equatorial–axial (ea) conformer population (69 %) than the chloro or bromo analogs (63 %), and a completely divergent preference from the methyl analog (90 % ae) [2]. These conformation- and hydrogen-bonding divergences dictate distinct physicochemical behavior, stereoelectronic properties, and downstream reactivity; selecting a generic analog without verifying stereochemistry and substituent-specific conformational preferences amounts to an uncontrolled variable in any method development or synthesis campaign.

Quantitative Differentiation Evidence for trans-3-Methoxycyclohexanol: Head-to-Head Conformational Data vs. cis-3-MCH and trans-3-Halo/Methyl Analogs


69 % Equatorial – Axial Conformer Population: Distinguishing trans-3-MCH from trans-3-Chloro, Bromo, and Methyl Analogs

At –90 °C in CS₂/CD₂Cl₂ (9:1), the equatorial–axial (ea) conformer of trans-3-methoxycyclohexanol accounts for 69 % of the equilibrium population, corresponding to a free‑energy difference ΔG(ea–ae) = –0.48 ± 0.05 kcal mol⁻¹ (¹H NMR) [1]. Under identical conditions, trans-3-chlorocyclohexanol and trans-3-bromocyclohexanol each exhibit 63 % ea (ΔG = –0.32 ± 0.01 and –0.32 ± 0.04 kcal mol⁻¹, respectively), while trans-3-methylcyclohexanol strongly favours the opposite ae conformer (90 % ae, ΔG = +1.31 ± 0.02 kcal mol⁻¹) [1]. The methoxy derivative thus provides a 6 percentage‑point greater ea population than the chloro/bromo analogs and the unique ability among this congeneric series to place the hydroxyl group in the axial orientation to a usable extent.

conformational analysis low-temperature NMR stereoelectronic effects

No Intramolecular Hydrogen Bond in trans-3-MCH vs. 18.4 kJ mol⁻¹ IAHB in cis-3-MCH: A Stereochemical Decider for Conformational Predictability

In trans-3-methoxycyclohexanol, no intramolecular hydrogen bond (IAHB) is formed between the –OH and –OCH₃ groups, resulting in an almost equal population of the 1ae and 1ea conformers irrespective of concentration or solvent [1]. In contrast, the cis diastereomer exhibits a strong IAHB quantified at 18.4 kJ mol⁻¹ (CBS‑4M), which stabilizes the 1aa conformer at low polarity and drives a dramatic solvent‑induced shift: the 1ee conformer increases from 33 % in C₆D₁₂ to 97 % in DMSO [1]. The ΔG(ee–aa) spans from +1.72 kJ mol⁻¹ (C₆D₁₂) to –8.41 kJ mol⁻¹ (DMSO) for cis, whereas the ΔG(ae–ea) for trans remains within a narrow 0.13–0.84 kJ mol⁻¹ window [1].

intramolecular hydrogen bonding cis/trans isomerism conformational analysis

14‑Fold Smaller Solvent‑Driven ΔG Span for trans-3-MCH Relative to cis-3-MCH: Ensuring Consistent Conformational Behaviour Across Solvent Environments

When the solvent is changed from cyclohexane‑d₁₂ (non‑polar) to DMSO‑d₆ (polar aprotic), trans-3-methoxycyclohexanol exhibits a minimal shift in conformational preference: the 1ae conformer population changes by only 8 percentage points (41 % → 49 %), corresponding to a free‑energy span of merely 0.71 kJ mol⁻¹ [1]. By contrast, cis-3-MCH undergoes a profound reorganization, with the 1ee conformer increasing from 33 % to 97 % over the same solvent series—a ΔG span of 10.13 kJ mol⁻¹ [1]. This 14‑fold larger response of the cis isomer to solvent polarity highlights the superior conformational robustness of the trans configuration.

solvent effect conformational equilibrium NMR spectroscopy

Lipase‑Mediated Enzymatic Resolution for Scalable Synthesis of Isomerically Pure trans-3-MCH

A patented methodology (BASF SE) demonstrates that cis/trans mixtures of substituted cyclohexanols can be resolved via lipase‑catalyzed esterification with a dicarboxylic acid anhydride, selectively converting the trans isomer to the corresponding semi‑ester while leaving the cis isomer unreacted [1]. Subsequent phase separation yields substantially pure trans‑enriched product. Although the patent does not report an isolated yield specifically for 3‑methoxycyclohexanol, the general process applies across methyl‑, ethyl‑, n‑propyl‑, isopropyl‑, and methoxy‑substituted cyclohexanols, offering a scalable, enzymatic alternative to chromatographic separation for obtaining trans-3-MCH of high diastereomeric purity [1].

enzymatic resolution lipase catalysis isomer separation

Where trans-3-Methoxycyclohexanol Delivers Proven Advantage: Application Scenarios Anchored in Comparative Evidence


Conformational Calibrant for Computational Chemistry and NMR Spectroscopy

The precisely quantified ea/ae ratio (69 % ea at –90 °C, ΔG = –0.48 kcal mol⁻¹) and the absence of confounding intramolecular hydrogen bonding make trans-3-MCH an ideal experimental benchmark for validating theoretical methods (e.g., CBS‑4M, DFT) and for calibrating NMR‑derived conformational populations [1]. Its conformational equilibrium is simpler to interpret than that of the cis isomer, which is complicated by a strong solvent‑ and concentration‑dependent IAHB [2].

Chiral Building Block for trans‑1,3‑Disubstituted Cyclohexane Scaffolds in Drug Discovery

When a drug candidate requires a trans‑1,3‑disubstituted cyclohexane core, trans-3-MCH provides a pre‑configured stereochemical starting point. Its 69 % preference for the ea conformer, combined with the absence of IAHB‑driven structural reorganization, ensures predictable reactivity in downstream functionalizations (e.g., Mitsunobu inversion, oxidation, or O‑alkylation) [1], whereas the cis isomer undergoes solvent‑dependent conformational switching that can alter reaction outcomes [2].

Negative Control in Intramolecular Hydrogen‑Bonding Studies

Because trans-3-MCH lacks the 18.4 kJ mol⁻¹ IAHB that dominates the conformational landscape of cis-3-MCH [1], it serves as an ideal negative control in experiments designed to probe the role of IAHB on molecular recognition, partition coefficients, or membrane permeability. The near‑identical conformer distribution across non‑polar and polar solvents provides a stable baseline against which the IAHB‑driven effects of the cis isomer can be quantitatively assessed.

Scalable Intermediate via Lipase‑Catalyzed Enzymatic Resolution

For synthetic campaigns requiring multi‑gram to kilogram quantities of isomerically pure trans-3-MCH, the BASF‑patented lipase‑mediated resolution [1] offers a practical alternative to chiral chromatography. This enzymatic method can be integrated into existing process‑chemistry workflows to deliver trans‑enriched product with the batch‑to‑batch consistency required for GMP intermediate supply.

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